molecular formula C9H8BrFO B14527870 [(2-Bromo-2-fluorocyclopropyl)oxy]benzene CAS No. 62359-74-4

[(2-Bromo-2-fluorocyclopropyl)oxy]benzene

Cat. No.: B14527870
CAS No.: 62359-74-4
M. Wt: 231.06 g/mol
InChI Key: JYYWUPMRHOCGAE-UHFFFAOYSA-N
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Description

[(2-Bromo-2-fluorocyclopropyl)oxy]benzene is an organic compound that features a benzene ring substituted with a 2-bromo-2-fluorocyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Bromo-2-fluorocyclopropyl)oxy]benzene typically involves the reaction of bromofluorocyclopropane with phenol in the presence of a base. The reaction conditions often include the use of a solvent such as dichloromethane and a base like potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

[(2-Bromo-2-fluorocyclopropyl)oxy]benzene can undergo several types of chemical reactions, including:

    Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.

    Oxidation and Reduction Reactions: The cyclopropyl group can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can be used in palladium-catalyzed coupling reactions such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include bromine (Br2) and iron(III) bromide (FeBr3) for bromination reactions.

    Oxidation: Reagents like potassium permanganate (KMnO4) can be used for oxidation reactions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

[(2-Bromo-2-fluorocyclopropyl)oxy]benzene has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [(2-Bromo-2-fluorocyclopropyl)oxy]benzene involves its interaction with various molecular targets. The benzene ring can participate in π-π interactions, while the cyclopropyl group can undergo ring-opening reactions under certain conditions. These interactions and reactions can influence the compound’s biological activity and its effects on molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    Bromobenzene: A benzene ring substituted with a bromine atom.

    Fluorobenzene: A benzene ring substituted with a fluorine atom.

    Cyclopropylbenzene: A benzene ring substituted with a cyclopropyl group.

Uniqueness

[(2-Bromo-2-fluorocyclopropyl)oxy]benzene is unique due to the presence of both bromine and fluorine atoms on the cyclopropyl group, which can significantly influence its reactivity and interactions compared to other similar compounds. The combination of these substituents can lead to unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

62359-74-4

Molecular Formula

C9H8BrFO

Molecular Weight

231.06 g/mol

IUPAC Name

(2-bromo-2-fluorocyclopropyl)oxybenzene

InChI

InChI=1S/C9H8BrFO/c10-9(11)6-8(9)12-7-4-2-1-3-5-7/h1-5,8H,6H2

InChI Key

JYYWUPMRHOCGAE-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(F)Br)OC2=CC=CC=C2

Origin of Product

United States

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